molecular formula C9H10O2S B3385275 Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate CAS No. 62157-64-6

Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate

Cat. No.: B3385275
CAS No.: 62157-64-6
M. Wt: 182.24 g/mol
InChI Key: AGHMAGMLPVKZMA-AATRIKPKSA-N
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Description

Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . It is also known by its IUPAC name, methyl (E)-3-(5-methylthiophen-2-yl)acrylate . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of 5-methylthiophene-2-carbaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various reactions such as:

  • Michael Addition Reactions : This compound can act as an electrophile in Michael addition reactions, facilitating the formation of larger, more complex molecular frameworks.
  • Polymerization : Due to its unsaturated nature, it can be polymerized to form new materials with desirable properties, making it useful in material science applications.

2. Pharmaceutical Applications
The compound's structural similarities to other bioactive molecules suggest potential pharmaceutical applications. For instance, analogs of this compound have been investigated as inhibitors of specific enzymes, including NS5B polymerase, which is relevant in antiviral drug development .

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized and evaluated for their efficacy as NS5B polymerase inhibitors . The study found that certain modifications to the thiophene ring significantly enhanced inhibitory activity, suggesting that this compound could lead to the development of new antiviral therapies.

Case Study 2: Material Science Innovations

In material science, this compound has been utilized as a monomer in the production of polymeric materials with tailored properties. Its ability to undergo polymerization reactions has been explored for creating films and coatings with enhanced mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of methyl 3-(5-methylthiophen-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of cellular pathways. For example, it could inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate is an organic compound notable for its unique structure, which includes a methylthiophene moiety attached to a prop-2-enoate group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C11_{11}H12_{12}O2_2S
  • Molecular Weight : Approximately 182.24 g/mol
  • Structure : The compound features a double bond in the prop-2-enoate section, contributing to its reactivity.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound can exhibit significant antimicrobial activity. For instance, studies on related thiophene derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Listeria monocytogenes . The presence of the thiophene ring enhances the biological activity due to its electron-rich nature, which may facilitate interactions with microbial targets.

Inhibitory Effects on Enzymes

This compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. Similar thiophene-containing compounds have been reported as effective inhibitors of the NS5B polymerase, a target for antiviral drugs against Hepatitis C virus (HCV). For example, modifications of thiophene moieties have led to compounds with IC50_{50} values as low as 7.5 μM, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. Variations in substituents on the thiophene ring significantly affect the compound's potency and selectivity against biological targets:

CompoundSubstituentIC50_{50} (μM)Biological Activity
Compound AMethyl at position 57.5NS5B inhibitor
Compound BBromo at position 55.2Enhanced activity
Compound CIodo at position 49.0Reduced activity

This table illustrates how subtle changes in the chemical structure can lead to variations in biological efficacy.

Case Studies and Research Findings

  • Antiviral Activity : A study exploring α,γ-diketo acids revealed that compounds incorporating thiophene rings demonstrated significant antiviral properties, with IC50_{50} values indicating effective inhibition of viral polymerases .
  • Antimicrobial Screening : In a comparative analysis of various thiophene derivatives, this compound showed promising antimicrobial properties similar to those observed in other tested compounds .
  • Synthetic Applications : The compound's reactivity allows it to be utilized in synthesizing more complex molecules, which is essential for developing new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl (E)-3-(5-methylthiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-6H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHMAGMLPVKZMA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62157-64-6
Record name 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, methyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62157-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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